

# physical and chemical properties of ethyl 2-cyclopropylideneacetate

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## Compound of Interest

Compound Name: Ethyl 2-cyclopropylideneacetate

Cat. No.: B1249833

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## An In-depth Technical Guide to Ethyl 2-Cyclopropylideneacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of **ethyl 2-cyclopropylideneacetate**, a key intermediate in organic synthesis. It includes detailed property data, experimental protocols, and an examination of its reactivity and potential applications.

## Core Physical and Chemical Properties

**Ethyl 2-cyclopropylideneacetate** is a colorless to light yellow liquid with the molecular formula  $C_7H_{10}O_2$ .<sup>[1][2][3]</sup> It is a versatile building block in organic chemistry, recognized for the unique reactivity imparted by its strained cyclopropylidene moiety.

The key physical characteristics of **ethyl 2-cyclopropylideneacetate** are summarized in the table below, providing a baseline for its handling, storage, and use in experimental settings.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	126.15 g/mol	[1][2][3][4]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	167.18 °C at 760 mmHg78-82 °C at 1 Torr	[1][2][3]
Density	1.18 g/cm <sup>3</sup>	[1][2]
Flash Point	74.13 °C	[1][2]
LogP	1.27	[2]
Storage Temperature	2-8°C	[3]

Spectroscopic analysis is crucial for the identification and characterization of **ethyl 2-cyclopropylideneacetate**. While specific spectra are proprietary to data services, the expected characteristics are as follows:

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the vinylic proton, and the cyclopropylidene protons.
- <sup>13</sup>C NMR: The carbon NMR will show peaks corresponding to the carbonyl carbon, the olefinic carbons, the carbons of the ethyl group, and the carbons of the cyclopropyl ring.
- IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group (typically around 1720 cm<sup>-1</sup>) and bands corresponding to C=C and C-H stretches.
- Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M<sup>+</sup>) at m/z 126, corresponding to the molecular weight of the compound.[1] Fragmentation patterns would likely involve the loss of the ethoxy group or parts of the cyclopropyl ring.

## Synthesis and Reactivity

The synthesis of **ethyl 2-cyclopropylideneacetate** is a key topic for researchers. A common and effective method is the Horner-Wadsworth-Emmons reaction.

This protocol outlines a general procedure for synthesizing **ethyl 2-cyclopropylideneacetate**.

Objective: To synthesize **ethyl 2-cyclopropylideneacetate** from cyclopropanone and a phosphonate reagent.

Materials:

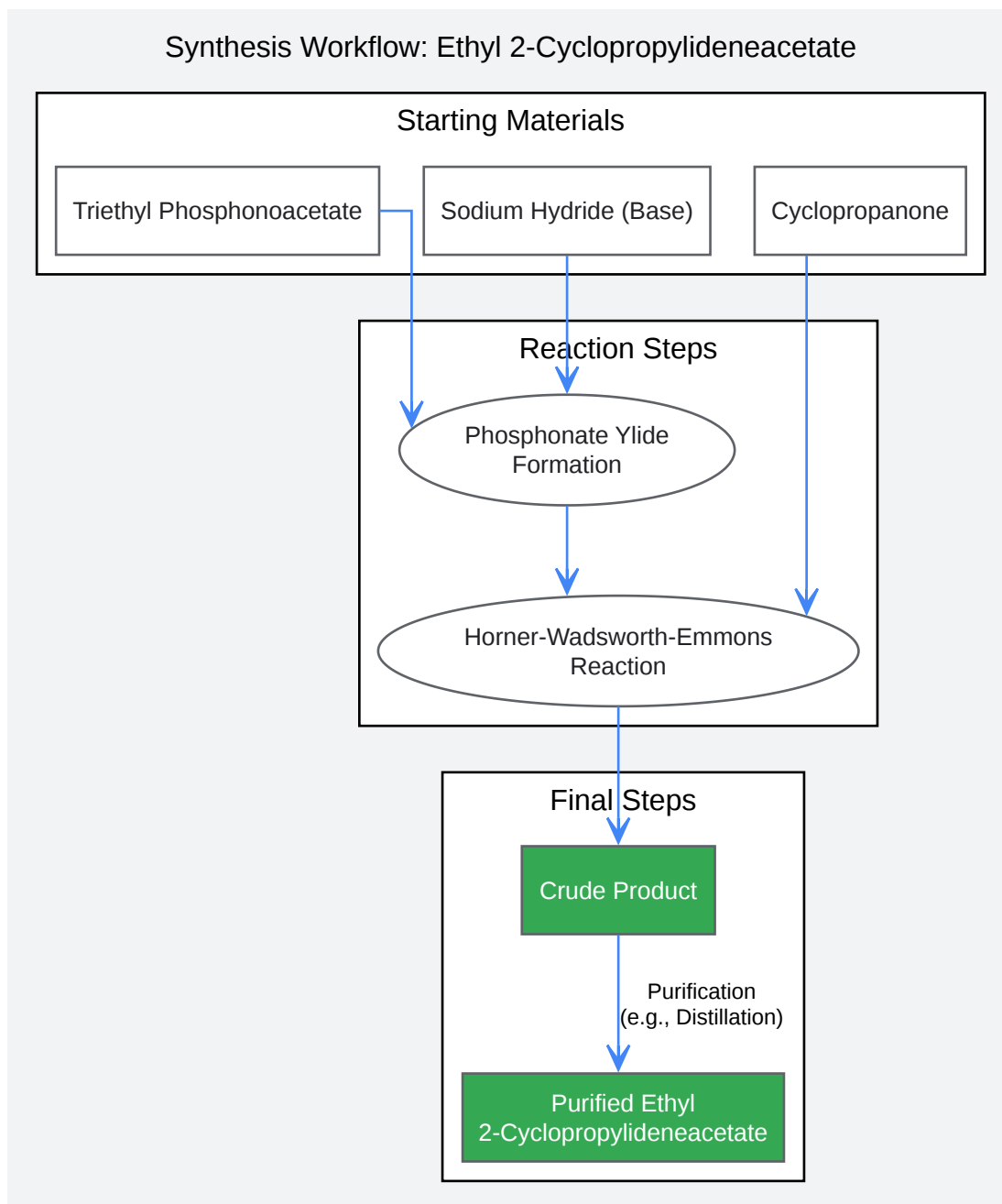
- Cyclopropanone
- Triethyl phosphonoacetate
- Sodium hydride (NaH) or other suitable base
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.
- Cool the suspension to 0°C using an ice bath.
- Slowly add triethyl phosphonoacetate dropwise to the suspension. The formation of the phosphonate ylide is an exothermic reaction.
- Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for an additional hour to ensure complete ylide formation.
- Reaction: Cool the ylide solution back to 0°C.

- Add a solution of cyclopropanone in anhydrous THF dropwise to the ylide solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product via column chromatography or vacuum distillation to yield pure **ethyl 2-cyclopropylideneacetate**.

This synthetic pathway is visualized in the logical workflow diagram below.



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Caption: Horner-Wadsworth-Emmons synthesis of **ethyl 2-cyclopropylideneacetate**.

**Ethyl 2-cyclopropylideneacetate** is a valuable intermediate due to its unique reactivity.

- Catalyzed Reactions: It serves as a reactant in palladium- and platinum-catalyzed silaboration of methylenecyclopropanes.[3]

- **Synthesis of Natural Products:** The compound is utilized in the synthesis of terpenes and sesquiterpenes, which are classes of natural products with diverse biological activities.<sup>[4]</sup>
- **Cycloadditions:** The strained double bond can participate in various cycloaddition reactions, providing access to complex polycyclic systems.

## Biological Activity and Applications

While primarily a synthetic intermediate, some research points to potential biological applications for **ethyl 2-cyclopropylideneacetate** and related structures.

- **Antibacterial Properties:** It has demonstrated antibacterial activity against *Pseudomonas aeruginosa*, a notable pathogen.<sup>[4]</sup>
- **Therapeutic Potential:** Studies have explored its use in combination with the corticosteroid mometasone, suggesting potential therapeutic applications.<sup>[4]</sup>

The development of novel therapeutics often relies on unique molecular scaffolds. The cyclopropylidene moiety offers a rigid, three-dimensional structure that can be exploited in drug design to probe binding pockets of biological targets. Further research into its biological activities is warranted.

## Safety and Handling

**Ethyl 2-cyclopropylideneacetate** is classified as a flammable liquid and vapor.<sup>[1]</sup> It can cause skin, eye, and respiratory irritation.<sup>[3]</sup>

Precautionary Statements:

- Keep away from heat, sparks, open flames, and hot surfaces.<sup>[1]</sup>
- Use in a well-ventilated area.<sup>[1]</sup>
- Wear protective gloves, eye protection, and face protection.<sup>[3]</sup>
- In case of contact with eyes, rinse cautiously with water for several minutes.<sup>[3]</sup>

Proper laboratory safety protocols should be strictly followed when handling this compound. Store in a cool, dry, and well-ventilated area.

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## References

- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. ethyl 2-[(1E)-cyclopropylidene]acetate | 74592-36-2 [chemicalbook.com]
- 4. Ethyl 2-cyclopropylideneacetate | 74592-36-2 | ZCA59236 [biosynth.com]
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